molecular formula C15H21N B2855048 N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine CAS No. 132365-02-7

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Cat. No. B2855048
CAS RN: 132365-02-7
M. Wt: 215.34
InChI Key: XLFNQQVWGHEPGW-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” is a chemical compound with the molecular formula C15H21N . It has an average mass of 215.334 Da and a monoisotopic mass of 215.167404 Da .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is further connected to a but-3-en-1-yl group (C4H7-) .


Physical And Chemical Properties Analysis

“N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” has a predicted boiling point of 280.6±29.0 °C and a predicted density of 0.915±0.06 g/cm3 . Its pKa value is predicted to be 8.48±0.50 .

Scientific Research Applications

Synthesis of Pyrroles and Dihydropyrroles

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is potentially involved in the synthesis of pyrroles and dihydropyrroles through 1,3-dipolar cyclisations. The process is characterized by high regiospecificity and stereoselectivity, offering a versatile pathway for creating complex heterocyclic structures which are foundational in many pharmaceuticals and agrochemicals (Katritzky et al., 1991).

Asymmetric Synthesis of Amines

In the context of asymmetric synthesis, derivatives similar to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine serve as intermediates for the creation of enantioenriched amines. These compounds are crucial for developing pharmaceuticals with specific activity profiles, showcasing the importance of such intermediates in medicinal chemistry (Ellman et al., 2002).

Catalytic Asymmetric Hydrogenation

The compound's derivatives are implicated in the catalytic asymmetric hydrogenation of functionalized alkenes, a critical step in synthesizing chiral pharmaceutical ingredients. This application highlights the compound's role in producing active pharmaceutical ingredients with desired chirality, impacting drug efficacy and safety (Imamoto et al., 2012).

Metal-Free Route to 2-Aminobenzoxazoles

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine may find applications in the metal-free synthesis of 2-aminobenzoxazoles, highlighting a sustainable approach to forming C-N bonds under mild conditions. This method emphasizes the environmental aspect of chemical synthesis, producing less hazardous byproducts and requiring milder reaction conditions (Lamani et al., 2011).

Palladium-Catalyzed Amination Reactions

The versatility of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine extends to palladium-catalyzed amination reactions, where it acts as a ligand or intermediate in forming complex organic structures. Such reactions are pivotal in constructing N-aryl compounds, which are ubiquitous in pharmaceuticals and organic materials (Grasa et al., 2001).

properties

IUPAC Name

N-benzyl-N-but-3-enylbut-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFNQQVWGHEPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CCC=C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Synthesis routes and methods

Procedure details

12 g Benzylamine and 25 g 4-bromo-1-buten were added to a suspension of 46 g potassium carbonate in 150 mL DMF and the mixture was heated at 50° C. for 16 h. The reaction mixture was cooled to RT, diluted with ethyl acetate, washed with water and brine, dried, concentrated, and purified by chromatographie on silica gel (hexane/ethyl acetate 50:1) to yield 18.3 g of the desired product. (M+H)+: 230
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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